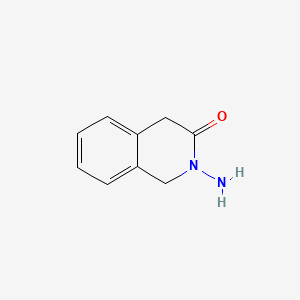

3(2H)-Isoquinolinone, 1,4-dihydro-2-amino-

Description

Overview of Isoquinolinone Heterocycles in Organic Chemistry

Isoquinolinones are a class of bicyclic heterocyclic organic compounds that are structurally isomeric with quinolones. They consist of a benzene (B151609) ring fused to a pyridinone ring. This scaffold is a cornerstone in medicinal and organic chemistry, found in numerous natural products, particularly alkaloids, and synthetic molecules. nih.govnih.gov The isoquinolinone framework's structural diversity and therapeutic importance have made it a significant target for organic synthesis. nih.gov

The chemical properties of isoquinolinones, including their aromaticity and the presence of nitrogen and oxygen atoms, allow for a wide range of chemical modifications. These modifications can be made at various positions on the bicyclic ring, enabling the fine-tuning of their biological and physical properties. nih.gov Consequently, isoquinolinone derivatives are explored for a wide array of pharmacological activities. numberanalytics.com

Significance of the 1,4-Dihydro-3(2H)-Isoquinolinone Core Structure

Within the larger family of isoquinolinones, the 1,4-dihydro-3(2H)-isoquinolinone core is a notable substructure. Unlike fully aromatic isoquinolinones, this scaffold contains a partially saturated pyridine (B92270) ring. This partial saturation introduces conformational flexibility, which can be crucial for binding to biological targets. The structure is characterized by a lactam (a cyclic amide) fused with a benzene ring.

The 1,4-dihydroisoquinolin-1-one scaffold, a close relative, has been identified in a number of pharmacologically active compounds. bohrium.com Dihydroisoquinolinone derivatives have been investigated as novel inhibitors for protein-protein interactions, such as the p53-MDM2 pathway, which is significant in cancer research. nih.gov The synthesis of diverse derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold has been explored for applications in managing plant diseases, indicating the broad utility of this core structure. nih.gov

Historical Context and Evolution of Research on Dihydroisoquinolinone Compounds

The study of isoquinoline (B145761) chemistry began in the late 19th century with the isolation of the parent compound, isoquinoline, from coal tar. numberanalytics.com Research into its various derivatives, including the dihydroisoquinolinones, has since expanded significantly. The development of synthetic methods to construct the isoquinoline ring system has been a popular area of research in natural products chemistry since the early 1900s. researchgate.net

Initially, research focused on alkaloids and other natural products containing this scaffold. Over time, with advancements in synthetic organic chemistry, researchers have developed numerous methods to create a vast library of dihydroisoquinolinone derivatives. researchgate.net Modern research often employs advanced techniques like virtual screening and molecular docking to identify and optimize dihydroisoquinolinone-based compounds for specific biological targets. nih.gov This evolution reflects a shift from isolation and characterization to rational design and targeted synthesis.

Defining the Research Scope for 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino-

The compound 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- is a specific derivative within the diverse isoquinolinone chemical space. Its identity is defined by several key features:

Core Scaffold: It is built upon the 1,4-dihydro-3(2H)-isoquinolinone skeleton, which distinguishes it from the corresponding fully aromatic isoquinolin-3-one or the fully saturated tetrahydroisoquinolin-3-one.

Carbonyl Position: The carbonyl group is at position 3, defining it as a 3(2H)-isoquinolinone.

Substitution: The defining feature is the amino (-NH2) group attached to the nitrogen atom at position 2. This makes the compound a hydrazine (B178648) derivative, which can impart unique chemical reactivity and biological properties compared to more common N-alkyl or N-aryl substituted analogs.

It is crucial to differentiate the 1,4-dihydro-3(2H)-isoquinolinone scaffold from its close relatives to understand its unique chemical nature. researchgate.net

Isoquinoline: This is the parent, fully aromatic heterocyclic compound. It is a weak base and does not possess a carbonyl group or a saturated carbon in the pyridine ring. wikipedia.orgresearchgate.net Its chemistry is characteristic of aromatic pyridine and benzene rings.

Tetrahydroisoquinoline: This scaffold has a fully saturated (hydrogenated) pyridine ring. rsc.org 1,2,3,4-Tetrahydroisoquinoline is a secondary amine and is conformationally flexible and non-planar. rsc.orgnuph.edu.ua It lacks the lactam functionality present in isoquinolinones.

Dihydroisoquinolinone: The 1,4-dihydro-3(2H)-isoquinolinone scaffold represents an intermediate state of saturation. It contains a lactam within a partially saturated ring fused to the aromatic benzene ring. This combination of a rigid aromatic portion and a flexible, functionalized heterocyclic part is a key feature.

The following table summarizes the key structural differences between these scaffolds.

| Feature | Isoquinoline | 1,4-Dihydro-3(2H)-Isoquinolinone | 1,2,3,4-Tetrahydroisoquinoline |

| Aromaticity | Fully Aromatic | Partially Aromatic (Benzene ring) | Non-aromatic (Heterocyclic ring) |

| Saturation of N-Ring | Unsaturated | Partially Saturated | Fully Saturated |

| Key Functional Group | Aromatic Amine (Pyridine) | Lactam (Cyclic Amide) | Secondary Amine |

| Planarity | Planar | Non-planar | Non-planar |

This structural comparison highlights the unique chemical space occupied by 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino-, setting it apart from its more common structural relatives.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,4-dihydroisoquinolin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-11-6-8-4-2-1-3-7(8)5-9(11)12/h1-4H,5-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEZHGBVYXDFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN(C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192361 | |

| Record name | 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39113-02-5 | |

| Record name | 2-Amino-1,4-dihydro-3(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39113-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039113025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2h Isoquinolinone, 1,4 Dihydro 2 Amino and Analogues

Established Synthetic Routes to the 1,4-Dihydro-3(2H)-Isoquinolinone Core

The construction of the 1,4-dihydro-3(2H)-isoquinolinone ring system can be achieved through several strategic bond-forming reactions. Key methods involve the formation of the heterocyclic ring via cyclization of appropriately functionalized acyclic precursors.

Classical synthetic approaches often rely on multi-step sequences that involve condensation followed by a cyclization step. One prominent example is the Castagnoli–Cushman reaction (CCR), a three-component reaction that has been successfully employed to synthesize a variety of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This reaction typically involves an amine, a homophthalic anhydride (B1165640) (or a related precursor), and an aldehyde or ketone. The process facilitates the construction of the isoquinolinone core with substituents at various positions, often with high stereoselectivity. nih.gov For instance, the reaction has been used to generate libraries of derivatives for screening purposes by systematically varying the substrate inputs. rsc.orgbeilstein-journals.org

Another foundational method is the Bischler-Napieralski reaction, which facilitates the cyclization of β-phenethylamides to form 3,4-dihydroisoquinolines. casjournal.org This cyclodehydration is typically promoted by strong acids or reagents like phosphorus oxychloride. organic-chemistry.orgnih.gov The resulting dihydroisoquinolines can then be further transformed into the desired isoquinolinone products. Modified versions of this reaction have been developed to improve yields and accommodate sensitive substrates. organic-chemistry.org

These multi-step sequences, while sometimes lengthy, offer a robust and flexible platform for accessing structurally diverse 1,4-dihydro-3(2H)-isoquinolinone analogues.

A direct and efficient route to N-substituted 1,4-dihydro-3(2H)-isoquinolinones involves a reductive amination followed by spontaneous cyclisation, starting from aryl acetate (B1210297) precursors. researchgate.net This process utilizes methyl-2-(2-formylphenyl)acetate as a key starting material, which reacts with various primary amines. researchgate.net

The choice of reducing agent is dependent on the structure of the amine component. For simple primary amines (H₂NCH₂R), sodium borohydride (B1222165) is an effective reductant. However, for more sterically hindered amines (H₂NCHR¹R²), a transfer hydrogenation approach using ammonium (B1175870) formate (B1220265) catalyzed by palladium on carbon is required to achieve the desired transformation. researchgate.net This methodology provides a straightforward synthesis of N-substituted derivatives, with the potential for introducing a range of substituents on the nitrogen atom. researchgate.net

| Amine Type | Precursor | Reducing Agent | Product |

| H₂NCH₂R | methyl-2-(2-formylphenyl)acetate | Sodium Borohydride | N-substituted 1,4-dihydro-3(2H)-isoquinolinone |

| H₂NCHR¹R² | methyl-2-(2-formylphenyl)acetate | Ammonium Formate, Pd/C | N-substituted 1,4-dihydro-3(2H)-isoquinolinone |

This table illustrates the reagents used in the reductive amination/cyclisation process based on the amine substrate.

Oxidative cyclization represents another strategy for synthesizing the isoquinolinone core. While direct examples focusing solely on N-benzylarylacetamides for this specific core are part of a broader class of reactions, related metal-assisted oxidative cyclizations are known to form heterocyclic systems. elsevierpure.com For instance, electrochemical methods have been developed for the oxidative radical cascade cyclization of N-(2-vinylphenyl)amides to produce other related heterocyclic structures like benzoxazines and oxazolines. researchgate.net This type of transformation highlights the potential for C-H activation and subsequent intramolecular bond formation under oxidative conditions to construct the desired ring system, though specific protocols for N-benzylarylacetamides leading directly to 1,4-dihydro-3(2H)-isoquinolinones require further dedicated exploration in the literature.

The final ring-closing step in many syntheses of 1,4-dihydro-3(2H)-isoquinolinones is an intramolecular amidation. This reaction forms the crucial amide bond within the heterocyclic ring. For example, 2-substituted-3,4-dihydro-1(2H)-isoquinolinones have been synthesized in a one-pot reaction where imine formation, reduction, and intramolecular amidation occur sequentially at room temperature. researchgate.net This approach demonstrates the efficiency of combining several steps into a single operation. The intramolecular addition of aryl radicals to α,β-unsaturated N-alkylamides is another method that leads to the formation of related oxindole (B195798) structures, showcasing a radical-based approach to intramolecular cyclization. researchgate.net These methods underscore the versatility of intramolecular amidation as a key strategy for constructing the lactam feature of the isoquinolinone core.

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed annulation reactions to build complex heterocyclic scaffolds with high atom economy. mdpi.comresearchgate.net These methods often involve the activation of C-H bonds, followed by coupling with a suitable partner to construct the ring system. Various transition metals, including nickel, copper, cobalt, and rhodium, have been employed to catalyze the synthesis of isoquinolones. mdpi.comresearchgate.net

These protocols offer significant advantages, including milder reaction conditions and the ability to introduce a wide range of functional groups. For example, nickel-catalyzed denitrogenative alkyne insertion into 1,2,3-benzotriazin-4(3H)-ones provides an efficient pathway to substituted isoquinolones. mdpi.com Similarly, cobalt-catalyzed [4+2] annulation of N-chlorobenzamides with vinyl silanes has been developed for the synthesis of 4-silylated isoquinolones. researchgate.net

Among the catalytic methods, Rhodium(III)-catalyzed [4+2] annulation has emerged as a particularly powerful and versatile tool for synthesizing isoquinolinone derivatives. bohrium.com This approach typically involves the C-H activation of a benzamide (B126) derivative, which then undergoes annulation with a two-carbon coupling partner like an alkyne or alkene. mdpi.comresearchgate.net

A notable advantage of some Rh(III)-catalyzed systems is the use of an internal oxidant, such as an N-O bond in N-alkoxyamides, which makes the process cleaner and avoids the need for external oxidizing agents. bohrium.com These reactions exhibit a broad substrate scope, tolerating various substituents on both the benzamide and the coupling partner, leading to functionalized dihydroisoquinolinones in good yields. bohrium.comnih.gov For example, the annulation of N-methoxyamides with nitroalkenes has been shown to produce 4-substituted isoquinolones efficiently. nih.gov Furthermore, a tandem Rh(III)-catalyzed C-H allylation and N-alkylation cyclization has been established to access the 3,4-dihydroisoquinolin-1(2H)-one core under mild conditions. nih.gov

| Catalyst System | Benzamide Derivative | Coupling Partner | Key Feature |

| [CpRhCl₂]₂ / CsOAc | N-alkoxyamides | Conjugated dienes | Internal oxidation via N-O bond cleavage bohrium.com |

| [CpRhCl₂]₂ / CsOAc | N-(pivaloyloxy) aryl amides | Internal acetylenes | Synthesis of α-amino acid derivatives mdpi.com |

| [Cp*RhCl₂]₂ / AgOAc | N-methoxyamides | Nitroalkenes | Access to 4-monosubstituted isoquinolones nih.gov |

| Rh(III) catalyst | N-methoxy-3-methylbenzamide | 2-Methylidenetrimethylene carbonate | Mild, one-pot tandem C-H allylation/N-alkylation nih.gov |

This table summarizes various Rh(III)-catalyzed annulation reactions for the synthesis of the isoquinolinone core.

Annulation protocols and catalytic approaches

Metal-free cyclization strategies

In recent years, the development of metal-free synthetic methods has been a key focus in organic chemistry to avoid the cost and potential toxicity of transition metal catalysts. For the synthesis of isoquinolinone derivatives, several metal-free cyclization strategies have been reported.

One notable approach involves an oxidative cycloaddition reaction of substituted benzamides with alkynes using hypervalent iodine reagents. A study demonstrated the use of bis(trifluoroacetoxy)iodobenzene (PIFA) in trifluoroacetic acid (TFA) to achieve the synthesis of a variety of isoquinolones. nih.gov This method proceeds under mild conditions and allows for the annulation of simple N-methoxybenzamides with diarylacetylenes or aryl/alkyl acetylenes, affording the desired products in yields up to 87%. nih.gov

Another metal-free approach is the cascade reaction of N-alkyl-N-methacryloylbenzamide with aryl aldehydes. This method involves an oxidative cross-coupling of the activated alkene with the aldehyde, followed by a radical addition to the aromatic ring, yielding isoquinoline-1,3(2H,4H)-dione derivatives. The reaction proceeds in good yields under mild conditions without the need for metal catalysts or organic solvents.

Furthermore, a transition-metal-free process for the synthesis of 1,4-dihydroquinoline (B1252258) derivatives from enaminones and aldehydes has been developed, which proceeds via an intermolecular cascade cyclization. rsc.org While not directly yielding the isoquinolinone core, this methodology highlights the potential of cascade reactions in constructing related heterocyclic systems without metal catalysts.

A facile metal-free, one-pot synthesis of 3-aminoisoquinolines has also been achieved through the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles, showcasing another avenue for metal-free synthesis of the broader isoquinoline (B145761) family. researchgate.net

| Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| N-methoxybenzamide, Alkyne | PIFA, TFA | Isoquinolone | Up to 87 | nih.gov |

| N-alkyl-N-methacryloylbenzamide, Aryl aldehyde | Oxidative cross-coupling, radical addition | Isoquinoline-1,3(2H,4H)-dione | Good | |

| Enaminone, Aldehyde | Intermolecular cascade cyclization | 1,4-Dihydroquinoline | Moderate to good | rsc.org |

| 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazole | Intramolecular transannulation | 3-Aminoisoquinoline | - | researchgate.net |

Palladium-catalyzed cross-coupling methodologies

Palladium catalysis is a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, and it has been extensively used in the synthesis of isoquinolinone derivatives.

A significant strategy involves the palladium-catalyzed C–H activation and annulation of N-methoxybenzamides with 2,3-allenoic acid esters. mdpi.com This method provides regioselective access to various substituted 3,4-dihydroisoquinolin-1(2H)-ones in good yields. mdpi.com The catalytic cycle is proposed to initiate with the coordination of palladium(II) to the N-methoxybenzamide, followed by C–H activation to form a five-membered cyclopalladated intermediate. mdpi.com

Another innovative approach is the palladium-catalyzed sequential activation of C(sp²)–H and C(sp³)–H bonds. This double C–H bond activation/annulation reaction allows for an efficient synthesis of dihydro-isoquinolines. nih.govresearchgate.net This methodology is characterized by short reaction times and high atom economy. nih.gov

Furthermore, a Pd(II)-catalyzed olefination of aryl C-H bonds using a self-cleaving 2-chlorotetrafluoroethylsulfinyl auxiliary has been developed for the synthesis of N-H-free 1,4-dihydroisoquinoline-3(2H)-ones. nih.gov The olefination products undergo an in situ Michael addition and subsequent expulsion of the auxiliary group to yield the final products. nih.gov

The sequential palladium-catalyzed α-arylation of ketones and subsequent cyclization reactions also provide a versatile route to a wide array of substituted isoquinolines. nih.gov

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| N-methoxybenzamide, 2,3-Allenoic acid ester | Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA | 3,4-Dihydroisoquinolin-1(2H)-one | Good | mdpi.com |

| Benzamide, Tertiary alcohol | Pd(OAc)₂, K₂S₂O₈ | Dihydro-isoquinoline | 54-94 | nih.govresearchgate.net |

| Aryl sulfonamide with -SOCF₂CF₂Cl auxiliary, Olefin | Pd(OAc)₂, Na₂CO₃ | N-H-Free 1,4-dihydroisoquinoline-3(2H)-one | - | nih.gov |

| o-Halobenzyl ketone, Amine | Palladium catalyst | Isoquinoline | Good to excellent | nih.gov |

Cobalt-catalyzed intermolecular cyclization

Cobalt catalysts, being more earth-abundant and less expensive than precious metals like palladium and rhodium, have emerged as attractive alternatives for C-H activation/annulation reactions.

The synthesis of isoquinolines from benzimidates and alkynes has been achieved using a Cp*Co(III) catalyst under air. nih.govfigshare.com This C-H alkenylation/annulation process provides a range of substituted isoquinolines in moderate to good yields under mild reaction conditions. nih.gov

A cobalt(II)-catalyzed decarboxylative C–H activation/annulation of benzamides and alkynyl carboxylic acids has also been reported. acs.org This method utilizes inexpensive Co(OAc)₂·4H₂O as the catalyst and allows for a switchable cyclization to either isoquinolones or isoindolinones with high selectivity. acs.org

Furthermore, a Cp*Co(III)-catalyzed direct synthesis of isoquinolones from primary arylamides and internal alkynes has been developed through a controlled oxidative C-H/N-H annulation, eliminating the need for external auxiliaries. x-mol.net

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Benzimidate, Alkyne | Cp*Co(III) catalyst | Isoquinoline | Moderate to good | nih.govfigshare.com |

| Benzamide, Alkynyl carboxylic acid | Co(OAc)₂·4H₂O, Ag₂O, O₂ (air) | Isoquinolone | - | acs.org |

| Primary arylamide, Internal alkyne | Cp*Co(III) catalyst, CuO | Isoquinolone | - | x-mol.net |

Nickel-catalyzed annulation reactions

Nickel catalysis offers a cost-effective and efficient alternative for constructing isoquinolinone scaffolds. A notable method is the nickel-catalyzed denitrogenative alkyne insertion of 1,2,3-benzotriazin-4(3H)-ones. acs.org This reaction proceeds in the presence of a nickel(0)/phosphine catalyst to afford a wide range of substituted 1(2H)-isoquinolones in high yields. acs.org

Additionally, a nickel-mediated intramolecular arylation of alkyl C–H bonds adjacent to the nitrogen atom in benzamide substrates has been described for the synthesis of isoindolinones at room temperature. nih.gov This transformation shows selectivity for the functionalization of more substituted C–H bonds. nih.gov

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2,3-Benzotriazin-4(3H)-one, Alkyne | Ni(0)/phosphine catalyst | 1(2H)-Isoquinolone | High | acs.org |

| Benzamide with aryl halide | Ni(cod)₂ | Isoindolinone | Good to excellent | nih.gov |

Specific Synthetic Strategies for N-Amino Substitution (2-amino-)

The introduction of an amino group at the nitrogen atom of the 1,4-dihydro-3(2H)-isoquinolinone core to form the target compound, 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino-, requires specific synthetic considerations. This functionality is less common than substitutions on the carbon framework, and direct N-amination of a pre-formed lactam can be challenging.

Considerations for direct amination at the 2-position

Direct amination of a lactam nitrogen is not a straightforward transformation. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. Electrophilic amination reagents, such as those based on hydroxylamine (B1172632) derivatives (e.g., O-(diphenylphosphinyl)hydroxylamine) or oxaziridines, are typically required for the N-amination of amines and amides. However, the application of these reagents for the direct amination of 1,4-dihydro-3(2H)-isoquinolinone is not well-documented in the literature and would likely require careful optimization of reaction conditions to overcome the reduced nucleophilicity of the lactam nitrogen and potential side reactions.

Indirect synthetic approaches involving precursors leading to N-amino functionality

A more viable and common strategy for the synthesis of N-amino lactams involves the use of precursors that already contain the N-N bond, which are then cyclized to form the desired heterocyclic ring.

One such approach would be the reaction of methyl-2-(2-formylphenyl)acetate with hydrazine (B178648) or a protected hydrazine derivative. This reaction would proceed through a reductive amination/cyclization process. The initial reaction would form a hydrazone, which upon reduction and subsequent intramolecular cyclization would yield the 2-amino-1,4-dihydro-3(2H)-isoquinolinone. This strategy is analogous to the synthesis of N-substituted 1,4-dihydro-3(2H)-isoquinolinones from primary amines. researchgate.netuea.ac.uk

Another potential precursor-based approach involves the cyclization of a suitably substituted phenylacetic acid derivative bearing a hydrazine moiety. For instance, a 2-(cyanomethyl)benzoic acid derivative could be reacted with a hydrazine to form an intermediate that can be cyclized to the desired 2-amino-isoquinolinone. This is similar to a known synthesis of 3-aminoisoquinolin-1(2H)-ones from 2-(cyanomethyl)benzoic acid.

The Gabriel synthesis, a well-established method for forming primary amines, could also be adapted. This would involve using a protected form of hydrazine, such as N-aminophthalimide, as the nitrogen source in a cyclization reaction. Subsequent deprotection would then reveal the free 2-amino group.

These indirect methods, which build the N-amino functionality into the precursor molecules before the ring-forming step, are generally more reliable and higher-yielding than attempting a direct amination on the pre-formed lactam ring.

Synthesis of Substituted 1,4-Dihydro-3(2H)-Isoquinolinone Derivatives

The 1,4-dihydro-3(2H)-isoquinolinone scaffold is a significant structural motif in medicinal chemistry, offering multiple points for derivatization to create chiral variants. This heterocycle combines aromaticity, a saturated component, and an amide functional group, making it a versatile platform for developing novel bioactive compounds. uea.ac.uk

Introduction of substituents at the 1-, 3-, and 4-positions

A variety of synthetic strategies have been developed to introduce substituents at the 1-, 3-, and 4-positions of the 1,4-dihydro-3(2H)-isoquinolinone core.

N-Substituted Derivatives:

A common approach to N-substituted derivatives involves the reaction of methyl-2-(2-formylphenyl)acetate with primary amines through a reductive amination/cyclization process. researchgate.netuea.ac.uk The choice of reducing agent is crucial and depends on the structure of the amine. For primary amines with the structure H₂NCH₂R, sodium borohydride is an effective reductant. However, for more sterically hindered α-branched primary amines (H₂NCHR¹R²), a transfer hydrogenation using ammonium formate with a palladium on carbon catalyst is required. uea.ac.uk This methodology has been successfully applied to a range of unbranched primary amines, including allyl, alkyl, and benzyl (B1604629) amines, yielding the corresponding N-substituted products in generally good yields. uea.ac.uk

4-Substituted Derivatives:

Substituents can be introduced at the 4-position by deprotonation of an N-substituted 1,4-dihydro-3(2H)-isoquinolinone with a strong base like n-butyllithium, followed by the addition of an electrophile such as an alkyl halide (R³CH₂Br). This method has been used to introduce various alkyl, aryl, and other groups at the C-4 position. uea.ac.ukresearchgate.netuea.ac.uk

A practical, streamlined protocol for the trans-diastereoselective introduction of an aryl substituent at the 4-position has also been developed. This two-step sequence involves a direct Regitz diazo transfer onto a 3(2H)-isoquinolone followed by a triflic acid (TfOH)-promoted hydroarylation with an arene. nih.gov

1-Substituted Derivatives:

The synthesis of 1-substituted derivatives can be more challenging. Direct bromination of the 1-position has been reported to be unsuccessful, often leading to oxidative aromatization of the lactam ring. To circumvent this, a 1,1-dimethyl derivative was prepared to prevent aromatization, allowing for subsequent functionalization. researchgate.net The Castagnoli–Cushman reaction provides a pathway to derivatives with a carboxylic acid function at the C4-position and disubstitution at the C3-position. nih.govrsc.org

Table 1: Examples of Synthesized Substituted 1,4-Dihydro-3(2H)-Isoquinolinone Derivatives

| Compound | Substituent(s) | Position(s) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Pentyl-1,4-dihydroisoquinolin-3(2H)-one | Pentyl | N-2 | 63 | uea.ac.uk |

| 2-(2,2-Dimethoxyethyl)-1,4-dihydroisoquinolin-3(2H)-one | 2,2-Dimethoxyethyl | N-2 | 85 | uea.ac.uk |

| 2-(2-Chlorobenzyl)-1,4-dihydroisoquinolin-3(2H)-one | 2-Chlorobenzyl | N-2 | 98 | uea.ac.uk |

| 2-Isopropyl-1,4-dihydroisoquinolin-3(2H)-one | Isopropyl | N-2 | 38 | uea.ac.uk |

| 1-Oxo-2-phenethyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Phenethyl, Phenyl, Carboxyl | N-2, C-3, C-4 | 76.8 | nih.govrsc.org |

| 2-(4-Ethoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 4-Ethoxyphenyl, Phenyl, Carboxyl | N-2, C-3, C-4 | 75.1 | nih.govrsc.org |

Diastereoselective synthesis of chiral variants

The synthesis of chiral 1,4-dihydro-3(2H)-isoquinolinone derivatives has been explored, with some methods achieving modest diastereoselectivity. For instance, when using chiral primary amines in the reductive amination/cyclization sequence, diastereomeric products can be formed. The use of (η⁵-C₅H₄)Co(η⁴-C₄Ph₄) substituted amines resulted in a maximum diastereomeric ratio of 1.9:1. uea.ac.ukresearchgate.netuea.ac.uk

A highly diastereoselective protocol has been developed for introducing an aryl group at the 4-position, resulting in a trans configuration. This method utilizes a Regitz diazo transfer followed by a TfOH-promoted hydroarylation. nih.gov

Synthesis of fused ring systems (e.g., pyrrolo[2,1-a]isoquinolines)

The 1,4-dihydro-3(2H)-isoquinolinone core can serve as a precursor for the synthesis of more complex fused ring systems, such as pyrrolo[2,1-a]isoquinolines. These compounds are of interest due to their presence in a variety of natural products and synthetic molecules with potential biological activity. rsc.orgbohrium.com

One of the primary methods for constructing the pyrrolo[2,1-a]isoquinoline (B1256269) framework is through 1,3-dipolar cycloaddition reactions. bohrium.comnih.gov This can be achieved through a one-pot, three-component reaction involving isoquinoline, a substituted bromoacetophenone, and an activated acetylenic dipolarophile. The reaction is typically carried out in a solvent that also acts as a proton scavenger, such as 1,2-epoxypropane. nih.gov

Another approach involves a copper-catalyzed cascade reaction of terminal alkynes, aldehydes, and tetrahydroisoquinolines. This sequence proceeds through condensation, Mannich-type addition, oxidation, and cyclization to afford the pyrrolo[2,1-a]isoquinoline products. acs.org

Green Chemistry and Sustainable Synthesis Approaches

One-pot synthesis methods

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, solvents, and energy. Several one-pot methods have been developed for the synthesis of isoquinolinone derivatives.

For instance, a cascade one-pot method for synthesizing isoquinolin-1(2H)-ones involves the palladium-catalyzed C-H activation of benzamides and their subsequent reaction with α-bromo ketones. nih.gov Another example is a chemoenzymatic one-pot process for the synthesis of tetrahydroisoquinolines, which combines an enzymatic oxidation step with a Pictet-Spengler reaction. mdpi.com The synthesis of pyrrolo[2,1-a]isoquinolines can also be achieved through a one-pot three-component 1,3-dipolar cycloaddition reaction. nih.gov

Solvent-free or benign solvent conditions

The use of benign solvents or solvent-free conditions is a key principle of green chemistry. Researchers have explored the synthesis of isoquinolinone derivatives under such conditions.

For example, a rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones has been developed that uses ethanol, a biomass-derived solvent, at room temperature. This method also eliminates the need for stoichiometric external oxidants. chemistryviews.org Additionally, the synthesis of isoquinoline-1,3(2H,4H)-dione derivatives has been achieved under mild, metal- and solvent-free conditions through a cascade reaction of N-alkyl-N-methacryloyl benzamide with aryl aldehydes. rsc.org

Microwave-assisted reactions

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of a wide array of heterocyclic compounds. This methodology often leads to significant rate enhancements, higher yields, and improved purity of products compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation in the synthesis of quinoline (B57606), isoquinoline, and quinazolinone derivatives has been well-documented, showcasing the versatility of this technology in modern synthetic chemistry. acs.orgbenthamdirect.comnih.gov While a direct microwave-assisted synthesis for 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- has not been explicitly detailed in the current literature, the principles and successful applications in related systems provide a strong foundation for developing such synthetic routes.

The primary advantages of microwave heating stem from its unique mechanism, which involves direct coupling of microwave energy with polar molecules in the reaction mixture. This leads to a rapid and uniform temperature increase throughout the sample, minimizing thermal gradients and reducing the formation of byproducts that can occur with conventional heating. frontiersin.org For the synthesis of the 1,4-dihydro-3(2H)-isoquinolinone core and the subsequent introduction of the 2-amino group, several established synthetic transformations can be adapted for microwave conditions.

One plausible approach for the construction of the 1,4-dihydro-3(2H)-isoquinolinone scaffold under microwave irradiation is through an adaptation of the Friedländer annulation. A microwave-based Friedländer synthesis has been shown to be highly effective for the preparation of quinoline scaffolds from 2-aminophenylketones and cyclic ketones. nih.gov By employing neat acetic acid as both a solvent and a catalyst, the reaction time can be dramatically reduced from days to mere minutes, with excellent yields. nih.gov A similar strategy could be envisioned for the synthesis of 1,4-dihydro-3(2H)-isoquinolinone analogs.

Another potential route is the microwave-assisted synthesis of quinolinone derivatives from aniline (B41778) precursors and various esters, such as acetylene (B1199291) dicarboxylic esters or β-keto esters. thieme-connect.com These reactions, conducted in a microwave reactor, proceed under mild conditions with significantly shortened reaction times. thieme-connect.com The general conditions for such transformations are summarized in the table below.

| Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline derivative, Acetylene dicarboxylic ester | Diphenyl ether | None | 250 | 15 | 41-54 | thieme-connect.com |

| 2-Aminophenylketone, Cyclic ketone | Acetic acid | Acetic acid | 160 | 5 | Excellent | nih.gov |

| Aniline, β-Keto ester | None | p-Sulfonic acid calix benthamdirect.comarene | 200 | 20-25 | 40-68 | nih.gov |

Once the 1,4-dihydro-3(2H)-isoquinolinone core is obtained, the introduction of the 2-amino group can be achieved through a microwave-assisted N-amination reaction. The synthesis of N-amino lactams and other N-amino heterocycles has been successfully performed using microwave irradiation. For instance, the synthesis of 3-amino-2-phenylquinazolin-4(3H)-one has been accomplished by reacting 2-benzamidobenzoyl chloride with hydrazine in DMF under microwave irradiation at 135 °C for 4 minutes, resulting in an 81% yield. researchgate.net This demonstrates the feasibility of forming the N-N bond in a lactam structure under these conditions.

The general approach would involve the treatment of the pre-formed 1,4-dihydro-3(2H)-isoquinolinone with a suitable aminating agent, such as a protected hydrazine or a hydroxylamine derivative, in a polar solvent under microwave irradiation. The reaction conditions would likely be optimized in terms of temperature, time, and the choice of aminating reagent to achieve high conversion and selectivity.

| Substrate | Aminating Agent | Solvent | Base/Additive | Temperature (°C) | Time (min) | Expected Product |

|---|---|---|---|---|---|---|

| 1,4-dihydro-3(2H)-isoquinolinone | Hydrazine hydrate | DMF | K₂CO₃ | 130-160 | 5-15 | 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- |

| Substituted 1,4-dihydro-3(2H)-isoquinolinone | Protected hydrazine | Ethanol | None | 120-150 | 10-20 | 2-(Protected amino)-1,4-dihydro-3(2H)-isoquinolinone analog |

Reactivity and Chemical Transformations of 3 2h Isoquinolinone, 1,4 Dihydro 2 Amino

Reactions of the Isoquinolinone Core

The isoquinolinone core possesses several reactive sites that can undergo a range of chemical modifications.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the isoquinolinone core is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com

Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring. It is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The nitronium ion is then attacked by the electron-rich benzene ring. masterorganicchemistry.com

Sulfonation: This process involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. It is commonly achieved by treating the substrate with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). masterorganicchemistry.com The electrophile in this reaction is protonated sulfur trioxide, HSO₃⁺. masterorganicchemistry.com

The position of substitution on the benzene ring is directed by the existing substituents. The amide group within the isoquinolinone ring system can influence the regioselectivity of these reactions.

Nucleophilic Addition/Substitution Reactions at the Carbonyl Group

The carbonyl group (C=O) of the lactam is a key site for nucleophilic attack. masterorganicchemistry.com The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond. libretexts.org

Nucleophilic addition to the carbonyl carbon leads to a tetrahedral intermediate. masterorganicchemistry.com Depending on the nature of the nucleophile and the reaction conditions, this can be an irreversible or reversible process. masterorganicchemistry.com Strong nucleophiles like organometallic reagents (e.g., Grignard reagents) and hydride donors (e.g., lithium aluminum hydride) typically result in irreversible addition. masterorganicchemistry.com

While amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives, they can undergo such reactions under forcing conditions. libretexts.org For instance, hydrolysis of the amide bond to yield a carboxylic acid can be achieved by heating in the presence of strong acid or base. libretexts.org

Reactions Involving the Amide Functionality

The amide linkage itself can participate in several important transformations. libretexts.org

Hydrolysis: The cyclic amide (lactam) can be hydrolyzed under acidic or basic conditions to open the ring and form an amino-substituted carboxylic acid. libretexts.org This reaction is often driven to completion by the subsequent acid-base reactions of the products. libretexts.org

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com This reaction converts the 3(2H)-isoquinolinone scaffold into a tetrahydroisoquinoline derivative. youtube.comresearchgate.net

Dehydration (of primary amides): While the title compound has a secondary amide, it's worth noting that primary amides can be dehydrated to nitriles using reagents like thionyl chloride (SOCl₂). libretexts.orgyoutube.com

Transformations Involving the 2-Amino Group

The 2-amino group (-NH₂) is a primary amine and thus exhibits the characteristic reactivity of this functional group.

Formation of Imines, Hydrazones, and Other Nitrogen-Containing Linkages

The primary amino group can react with aldehydes and ketones to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). masterorganicchemistry.comlibretexts.orgyoutube.com This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. libretexts.org The reaction is reversible, and the equilibrium can often be shifted towards the imine product by removing the water that is formed. masterorganicchemistry.com

Similarly, reaction with other carbonyl-containing compounds or their derivatives can lead to the formation of related structures like hydrazones. The formation of 2,4-dinitrophenylhydrazones from aldehydes and ketones with 2,4-dinitrophenylhydrazine (B122626) is a classic qualitative test for carbonyl groups. libretexts.org

| Reactant Type | Product Type | General Reaction |

| Aldehyde/Ketone | Imine (Schiff Base) | R₂C=O + H₂N-R' → R₂C=N-R' + H₂O |

| Hydrazine (B178648) derivative | Hydrazone | R₂C=O + H₂NNH-R' → R₂C=NNH-R' + H₂O |

Derivatization and Functionalization of the Amino Group

The nucleophilic nature of the 2-amino group allows for a wide range of derivatization and functionalization reactions. These reactions are crucial for modifying the properties of the molecule or for building more complex structures.

Acylation: The amino group can be acylated by reacting it with acyl chlorides or acid anhydrides to form amides. google.com This is a common method for protecting the amino group or for introducing specific acyl moieties.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. google.com

Alkylation: The amino group can be alkylated, although direct alkylation can sometimes be difficult to control and may lead to mixtures of primary, secondary, and tertiary amines.

Derivatization for Analysis: For analytical purposes, such as in chromatography, the amino group can be derivatized to enhance detection. Reagents like diethyl ethoxymethylenemalonate (DEEMM) are used for this purpose. nih.gov Another common derivatization agent is o-phthalaldehyde (B127526) (OPA) used with a thiol like mercaptoethanol (MPA). mdpi.com

| Reagent Class | Functional Group Formed |

| Acyl Halide/Anhydride (B1165640) | Amide |

| Sulfonyl Chloride | Sulfonamide |

| Alkyl Halide | Alkylated Amine |

| Derivatizing Agent (e.g., DEEMM) | Modified Amine for Analysis |

Reactions at the C4-position adjacent to the 2-amino group (e.g., α-alkylation)

The C4-position of the 1,4-dihydro-3(2H)-isoquinolinone ring system is a focal point for synthetic modifications due to its location alpha to the carbonyl group, which allows for enolate formation and subsequent reactions. While direct studies on the 2-amino substituted derivative are not extensively detailed, the reactivity of the parent isoquinolone scaffold provides a strong basis for understanding its chemical potential.

The methylene protons at C4 are acidic and can be removed by a suitable base to generate an enolate or a related nucleophilic species. This intermediate is central to forming new carbon-carbon bonds at this position. One of the most fundamental transformations is α-alkylation. Rhodium-catalyzed reactions have been employed to achieve the alkylation of aromatic amides, leading to the formation of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov This process highlights the feasibility of introducing substituents at the benzylic position of the isoquinolinone core.

Furthermore, the isoquinolone scaffold can undergo arylation at the C4 position. organic-chemistry.org Specific catalytic systems, particularly those involving palladium, can facilitate a C4-selective arylation via an electrophilic palladation pathway. organic-chemistry.org The presence of the 2-amino group on the lactam nitrogen is expected to influence the electronic properties of the molecule, potentially modulating the reactivity of the C4-position in such transformations.

Deoximation of related 4-hydroxyimino-1,4-dihydroisoquinolin-3(2H)-ones yields isoquinoline-3,4-diones, demonstrating that the C4-position can be readily oxidized to a carbonyl group, which in turn can serve as a handle for further functionalization. rsc.org Reduction of these diones can then lead to 4-hydroxy-3-ones. rsc.org These transformations underscore the versatility of the C4-position for introducing a range of substituents and functional groups.

Table 1: Representative Reactions at the C4-Position of Isoquinolinone Scaffolds

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| C-H Alkylation | N-vinylphthalimide, Rhodium catalyst | 2-Aminoethylated isoquinolinone | nih.gov |

| C4-Arylation | Aryliodonium salts, Palladium catalyst | C4-Aryl isoquinolone | organic-chemistry.org |

| Oxidation | Deoximation of 4-hydroxyimino derivative | Isoquinoline-3,4-dione | rsc.org |

| Reduction | Reduction of isoquinoline-3,4-dione | 4-Hydroxy-3-one | rsc.org |

Ring Transformations and Annulation Reactions

The 1,4-dihydro-2-amino-3(2H)-isoquinolinone core is a valuable building block for the synthesis of more complex, fused heterocyclic systems. The inherent functionality—specifically the N-amino group and the lactam carbonyl—provides reactive sites for annulation reactions, where a new ring is constructed onto the existing isoquinolinone framework.

Conversion to other heterocyclic systems (e.g., oxazolo-, thiazolo-, oxazino-isoquinolines)

The N-amino lactam structure is a key synthon for constructing five- or six-membered heterocyclic rings fused to the isoquinoline (B145761) core. This is typically achieved by reacting the N-amino group and an adjacent atom with a bifunctional electrophile.

Thiazolo-isoquinolines: The synthesis of thiazolo-fused isoquinolines is well-documented. For instance, dihydrothiazolo[2,3-α]isoquinolinones have been identified as precursors for certain alkaloids. nih.govsemanticscholar.org The general strategy often involves the reaction of a 3,4-dihydroisoquinoline (B110456) derivative with a molecule containing both a thiol and an electrophilic center, such as γ-mercapto-α,β-unsaturated esters, to yield thiazolo[2,3-α]isoquinolines. nih.govsemanticscholar.org Another approach involves the cyclization of an appropriately substituted isoquinoline, such as 4-amino-3-thiocyano-isoquinoline, to form a 2-aminothiazolo[5,4-c]isoquinoline. doi.orgresearchgate.netcdnsciencepub.com The 2-amino group of 1,4-dihydro-2-amino-3(2H)-isoquinolinone could react with reagents like carbon disulfide or thiophosgene (B130339) to form an isothiocyanate, which could then undergo intramolecular cyclization involving the C4-position to forge a fused thiazole (B1198619) ring.

Oxazolo-isoquinolines: Analogous to the synthesis of their thiazolo counterparts, oxazolo-isoquinolines can be prepared. For example, oxazolo[2,3-α]tetrahydroisoquinolines have been synthesized through the reaction of 3,4-dihydroisoquinolines with γ-hydroxy-α,β-unsaturated ketones. semanticscholar.org General methods for synthesizing the oxazoline (B21484) ring, such as the reaction of nitriles with aminoalcohols or aldehydes with 2-aminoethanol, provide foundational chemistry that can be adapted to the isoquinoline system. organic-chemistry.org For the target compound, the N-amino group could act as the nucleophile in a reaction with a suitable bifunctional reagent like a halo-ketone, followed by cyclization to form the oxazole (B20620) ring.

Oxazino-isoquinolines: The construction of six-membered oxazino-isoquinolines is also achievable. These syntheses often involve cycloaddition reactions or multi-component reactions that build the doi.orgresearchgate.netoxazine ring onto the isoquinoline framework. researchgate.net

Table 2: Synthesis of Fused Heterocyclic Isoquinoline Systems

| Target System | Precursor Type | General Reagents | Fused Product | Reference |

| Thiazolo-isoquinoline | 3,4-Dihydroisoquinoline | γ-mercapto-α,β-unsaturated esters | Thiazolo[2,3-α]isoquinoline | nih.gov, semanticscholar.org |

| Thiazolo-isoquinoline | 4-Amino-3-thiocyano-isoquinoline | Base/Heat (Cyclization) | 2-Aminothiazolo[5,4-c]isoquinoline | doi.org, researchgate.net |

| Oxazolo-isoquinoline | 3,4-Dihydroisoquinoline | γ-hydroxy-α,β-unsaturated ketones | Oxazolo[2,3-α]isoquinoline | semanticscholar.org |

| Oxazino-isoquinoline | Isoquinoline derivative | Multi-component reaction partners | doi.orgresearchgate.netOxazino-isoquinoline | researchgate.net |

Formation of polycyclic isoquinolone derivatives

Beyond simple five- and six-membered heterocycles, the isoquinolinone scaffold is instrumental in creating larger, polycyclic aromatic and heteroaromatic structures. These reactions often involve annulation strategies where multiple bonds are formed in a single synthetic sequence.

Transition-metal-catalyzed annulation reactions are a powerful tool for this purpose. For example, Rh(III)-catalyzed [4+2] annulation of benzamides with alkynes is a robust method for constructing functionalized isoquinolones. nih.gov These products can be further elaborated into more complex polycyclic systems. nih.gov

Specific examples of polycyclic systems derived from isoquinolines include:

Furo[2,3-c]isoquinolines: These compounds can be synthesized through methods like the Truce-Smiles rearrangement, leading to structures such as 5-amino-1,2-dihydrofuro[2,3-c]isoquinoline. nih.gov

Imidazo[2,1-a]isoquinolines: These are accessible through multicomponent cascade cyclization reactions, for instance, by reacting an isoquinolin-1-amine with an acetophenone (B1666503) derivative. nih.gov

Benzimidazo[2,1-a]isoquinolines: These fused systems can be prepared via several routes, including the annulation of 2-arylimidazoles with sulfoxonium ylides under rhodium catalysis or through intramolecular C-H cycloamination. mdpi.com

Indolo[2,1-a]isoquinolines: Tandem radical cyclization of aryl indoles represents a modern approach to constructing this polycyclic framework. nih.gov

Indenoisoquinolines: These fused derivatives can be prepared via a one-pot copper(II)-catalyzed tandem reaction from components like 2-iodobenzamide (B1293540) and 1,3-indanedione derivatives. acs.org

These synthetic strategies demonstrate the utility of the isoquinoline core as a foundational element for building molecular complexity, leading to a diverse array of polycyclic structures.

Structure Activity Relationship Sar Studies and Molecular Design Principles Excluding Clinical Human Trial Data

Influence of Substituents on Biological Activities (In Vitro and Animal Studies only)

The biological profile of the 1,4-dihydro-3(2H)-isoquinolinone scaffold can be significantly modulated by introducing various substituents at different positions of the heterocyclic ring. uea.ac.uk These modifications influence the compound's steric, electronic, and hydrophobic properties, thereby affecting its interaction with biological targets.

The nitrogen atom at the 2-position of the 1,4-dihydro-3(2H)-isoquinolinone ring is a key point for derivatization. uea.ac.uk Studies have shown that the nature of the substituent on this nitrogen can drastically alter the biological activity. A general synthetic route involves the reaction of methyl-2-(2-formylphenyl)acetate with primary amines in a reductive amination/cyclization process to yield N-substituted 1,4-dihydro-3(2H)-isoquinolinones. uea.ac.uk

Research into related isoquinoline (B145761) structures, such as quinoline-2-carboxamides, has demonstrated that varying the N-substituent can impact antimycobacterial activity. nih.govresearchgate.net For instance, derivatives like N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide showed potent activity against M. tuberculosis. nih.govresearchgate.net While not direct analogs of 1,4-dihydro-2-amino-3(2H)-isoquinolinone, these findings highlight the general importance of the N-substituent's size and character in determining biological outcomes for the broader isoquinoline class. nih.govresearchgate.netnih.gov The synthesis of a wide range of N-substituted 1,4-dihydro-3(2H)-isoquinolinone derivatives has been achieved, providing a library of compounds for further biological evaluation. uea.ac.uk

Modifications at the carbon atoms of the isoquinolinone ring are critical for tuning the pharmacological properties of these derivatives.

C-1 and C-3 Positions: In related 3,4-dihydroisoquinoline (B110456) systems, substitution at the C-1 and C-3 positions has been explored to generate novel compounds with potential spasmolytic activity. mdpi.com For example, the Bischler–Napieralski reaction has been used to create 1,3-disubstituted 3,4-dihydroisoquinolines. mdpi.com In the context of 1,2,3,4-tetrahydroisoquinolines (a related scaffold), variations at the C1 and C3 positions have been pursued for developing novel anticancer agents targeting the human 20S proteasome. nih.gov

C-4 Position: The C-4 position is another crucial site for modification. 4-Substituted-1,4-dihydro-3(2H)-isoquinolinones can be synthesized via deprotonation and subsequent reaction with alkyl halides. uea.ac.uk Studies on 3-aminoisoquinolin-1(2H)-one derivatives revealed that the absence of substituents at the C-4 position was favorable for anticancer activity. univ.kiev.ua Specifically, derivatives with a thiazolyl or pyrazolyl group at the 3-amino position and an unsubstituted C-4 showed the highest efficacy against a panel of 60 cancer cell lines. univ.kiev.ua In contrast, a separate study on 3,4-dihydroisoquinolin-1(2H)-ones designed as antioomycete agents found that a carboxyl group at the C-4 position was essential for activity against the phytopathogen Pythium recalcitrans. nih.gov Furthermore, the synthesis of C4-substituted isoquinolines has been described as a strategy to produce congeners of cytotoxic pyrroloisoquinolines. nih.gov

The following table summarizes the observed effects of substitutions on different biological targets.

| Position | Substituent | Biological Activity | Target/Model | Reference |

| C-4 | Unsubstituted | Enhanced anticancer activity | NCI-60 Human Tumor Cell Lines | univ.kiev.ua |

| C-4 | Carboxyl group | Essential for antioomycete activity | Pythium recalcitrans | nih.gov |

| C-1, C-3 | Various alkyl/aryl groups | Modulated spasmolytic activity | Smooth muscle preparations | mdpi.com |

| C-1, C-3 | Variations on the tetrahydroisoquinoline core | Potential anticancer activity | Human 20S proteasome | nih.gov |

The amino group at the 2-position (N-amino) of the isoquinolinone core is a distinctive feature that significantly influences molecular interactions. This group can act as a hydrogen bond donor, which is a critical interaction in protein-ligand binding. nih.gov In protein-DNA complexes, amino groups, particularly on amino acid side chains like arginine and lysine, are known to form specific and strong hydrogen bonds with bases like guanine. nih.gov

While direct studies on the 2-amino group of 1,4-dihydro-2-amino-3(2H)-isoquinolinone are limited, its potential role can be inferred from general principles of molecular recognition. The ability to form hydrogen bonds is a key determinant of binding affinity and specificity. nih.govyoutube.com In a broader context, the introduction of amino groups or fluorinated amino acids into peptides and proteins can alter their biophysical properties, including hydrophobicity and acidity, which in turn affects protein stability and interactions. rsc.org The presence of the N-amino group provides a vector for hydrogen bonding that is distinct from N-alkyl or N-aryl derivatives, potentially leading to unique biological activities by enabling interactions with specific residues in a target's binding pocket.

The fused pyrrolo[2,1-a]isoquinoline (B1256269) system is a structurally related scaffold found in numerous natural products, such as lamellarin alkaloids, which exhibit potent cytotoxic and topoisomerase inhibitory activities. rsc.orgrsc.org This scaffold is formed by the fusion of a pyrrole (B145914) ring with an isoquinoline core. researchgate.netnih.gov

SAR studies on this scaffold have revealed several key insights:

The pyrrolo[2,1-a]isoquinoline core is a privileged structure for anticancer activity. rsc.orgrsc.orgresearchgate.net

Many natural and synthetic derivatives show a wide range of biological effects, including cytotoxicity against tumor cells and reversal of multi-drug resistance. rsc.org

The synthesis of these compounds often involves cycloaddition reactions, allowing for the generation of diverse derivatives. nih.gov

For instance, coumarin-fused pyrrolo[2,1-a]isoquinolines have been synthesized and show structural similarity to the antitumor alkaloid lamellarin D. nih.gov

These findings suggest that constraining the isoquinolinone framework into a more rigid, fused system like the pyrrolo[2,1-a]isoquinoline scaffold is a viable strategy for developing potent bioactive agents, particularly in the field of oncology. rsc.orgrsc.org

Computational Chemistry and Molecular Modeling in SAR

Computational methods, particularly molecular docking, are invaluable tools for elucidating the SAR of 1,4-dihydro-2-amino-3(2H)-isoquinolinone derivatives. These techniques provide insights into the potential binding modes and affinities of ligands with their macromolecular targets, guiding the design of new and more effective compounds.

Molecular docking simulations have been employed to understand the interactions of isoquinoline derivatives with various biological targets. These studies help to rationalize observed biological activities and predict the potency of novel compounds.

One study focused on dihydroisoquinoline derivatives as inhibitors of leucine (B10760876) aminopeptidase (B13392206) (LAP), a cancer-related enzyme. nih.gov Docking simulations of the active compound (compound 3b) into the LAP active site revealed that it could form crucial hydrogen bonds with the Gly362 residue and coordinate with the essential zinc ions in the active site. nih.gov This predicted binding mode provided a molecular basis for the compound's inhibitory activity. nih.govresearchgate.net

In another example, docking studies were conducted on coumarin-fused pyrrolo[2,1-a]isoquinolines with the ACP reductase InhA, a target for anti-tuberculosis agents. nih.gov The simulations helped to demonstrate the potential anti-tuberculosis activity of these scaffolds by predicting favorable binding interactions within the receptor protein. nih.gov Similarly, docking has been used to predict the binding affinity of various heterocyclic systems fused to or derived from the isoquinoline core against targets like the CB1a protein and the serotonin (B10506) transporter (SERT). nih.govmdpi.com

The table below presents findings from various molecular docking studies on isoquinoline-related scaffolds.

| Compound Class | Target Protein | Key Predicted Interactions | Predicted Outcome | Reference |

| Dihydroisoquinoline derivative | Leucine Aminopeptidase (LAP) | H-bonds with Gly362, coordination with Zn²⁺ ions. | Inhibition of LAP, anticancer activity. | nih.gov |

| Pyrrolo[2,1-a]isoquinoline | ACP reductase InhA | Favorable binding interactions within the active site. | Potential anti-tuberculosis activity. | nih.gov |

| 2H-thiopyrano[2,3-b]quinolines | CB1a Protein | H-bonding and hydrophobic interactions with key residues (ILE-8, LYS-7, etc.). | Potential antitumor activity. | nih.gov |

| Pyrano[4,3-d]thieno[2,3-b]pyridines | Serotonin Transporter (SERT) | Interaction with the transporter binding site. | Potential neurotropic activity. | mdpi.com |

These computational approaches, by providing a detailed view of ligand-receptor interactions, are instrumental in the rational design of novel derivatives of 3(2H)-Isoquinolinone, 1,4-dihydro-2-amino- for a range of therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how chemical structure influences biological activity. For dihydroisoquinolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental.

Researchers have developed robust CoMFA and CoMSIA models for various isoquinoline-containing scaffolds to predict their inhibitory activities and guide the synthesis of more potent analogues. For instance, in a study on 3,4-dihydroisoquinolin-1(2H)-one derivatives targeting the oomycete Pythium recalcitrans, 3D-QSAR models revealed the necessity of a C4-carboxyl group and other specific structural features for activity. rsc.org The statistical validation of these models, often through high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²), confirms their predictive power. rsc.orgnih.govnih.gov

For a series of pyrimido-isoquinolin-quinones, CoMFA and CoMSIA studies yielded models with high r² values (0.938 and 0.895, respectively), which were then used to design and synthesize new derivatives with improved antibacterial activity. nih.gov Similarly, QSAR studies on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors have demonstrated a clear relationship between the compounds' structural features and their biological function. japsonline.comjapsonline.com These models highlight the importance of steric and electronic fields, indicating that specific substitutions can enhance or diminish activity. nih.gov

Table 1: Example of 3D-QSAR Model Validation Statistics for Isoquinoline Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Source(s) |

|---|---|---|---|---|

| CoMFA (Pyrimido-isoquinolin-quinones) | --- | 0.938 | --- | nih.gov |

| CoMSIA (Pyrimido-isoquinolin-quinones) | --- | 0.895 | --- | nih.gov |

| CoMFA (Quinazolinones) | 0.646 | 0.992 | 0.829 | nih.gov |

| CoMSIA (Quinazolinones) | 0.704 | 0.992 | 0.839 | nih.gov |

This table is illustrative and compiles data from studies on related scaffolds to show typical validation parameters.

The contour maps generated from CoMFA and CoMSIA analyses provide visual guides for optimization, showing regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, or hydrogen bond donors/acceptors would be favorable for activity. rsc.orgnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional conformation and dynamic behavior of dihydroisoquinolinone derivatives when interacting with their biological targets is crucial for rational drug design. Molecular dynamics (MD) simulations offer a computational microscope to observe these interactions over time. youtube.com

MD simulations have been employed to study the binding stability of various inhibitors, including those with isoquinoline-related scaffolds, to their target proteins, such as PARP-1. nih.gov These simulations can reveal the stability of key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the active site residues of the enzyme. nih.govnih.gov For example, simulations can confirm that a designed compound maintains a stable binding mode within the target's active site, reinforcing its potential as an effective inhibitor. nih.gov

The process typically involves placing the ligand-protein complex in a simulated aqueous environment and calculating the forces between atoms over a set period. nih.gov Analysis of the simulation trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position and the protein's structure over time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein or ligand are flexible or rigid.

Key Interactions: To monitor the persistence of hydrogen bonds or other crucial interactions. nih.gov

By analyzing the dynamic features of these interactions, researchers can gain insights that are not available from static docking models alone. nih.govresearchgate.net

Pharmacophore Model Development and Validation

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity. mdpi.com For the dihydroisoquinolinone scaffold, pharmacophore modeling is a key strategy for identifying novel inhibitors from large compound databases. researchgate.netnih.gov

These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target protein's binding site with a bound ligand (structure-based). nih.govresearchgate.net Dynamic structure-based pharmacophores, which are derived from representative structures taken from MD simulations, have proven particularly effective in identifying new chemotypes for PARP-1 inhibition. nih.gov

The validation of a pharmacophore model is a critical step to ensure its ability to distinguish between active and inactive compounds. mdpi.comresearchgate.net This is often done by screening a test set of known active molecules and a set of "decoy" molecules (assumed inactives). nih.gov A successful model will identify a high percentage of the actives while rejecting the decoys. nih.govresearchgate.net Once validated, the pharmacophore model serves as a 3D query for virtual screening campaigns to find new molecules with the potential for desired biological activity. nih.govmdpi.com

Table 2: Common Features in a Pharmacophore Model for PARP-1 Inhibitors

| Feature | Description | Importance | Source(s) |

|---|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Essential for interaction with key residues in the PARP-1 catalytic domain. | researchgate.netnih.gov |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Contributes to binding affinity and specificity. | researchgate.netnih.gov |

| Ring Aromatic (RA) | A planar, cyclic, conjugated system. | Often involved in π-stacking interactions with aromatic residues like Tyr. | researchgate.netnih.gov |

| Hydrophobic (HY) | A nonpolar group. | Interacts with hydrophobic pockets in the binding site. | researchgate.netnih.gov |

| Excluded Volumes | Spheres defining regions of space that should not be occupied by the ligand. | Helps to refine the shape and size constraints of the model. | researchgate.netnih.gov |

Design Principles for Novel Dihydroisoquinolinone Scaffolds

The development of new chemical entities based on the 1,4-dihydro-3(2H)-isoquinolinone scaffold relies on established medicinal chemistry strategies to improve potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy to modulate the biological activity and physicochemical properties of a lead compound. ufrj.bru-tokyo.ac.jpnih.gov In the context of the dihydroisoquinolinone scaffold, bioisosteric replacements can be used to fine-tune binding interactions or improve metabolic stability. slideshare.net

Scaffold hopping takes this concept further by replacing the core molecular framework of a ligand with a different, often structurally distinct, scaffold while preserving the essential pharmacophoric features required for biological activity. researchgate.netniper.gov.in This strategy is particularly valuable for discovering novel chemical series with improved properties or for navigating existing patent landscapes. niper.gov.inslideshare.net For instance, the isoquinolinone core could be replaced by a quinazolinone or benzimidazole (B57391) scaffold if those alternatives present a better synthetic route or property profile while maintaining the key binding interactions. nih.govnih.gov A successful scaffold hop from a quinoline (B57606) to a quinazoline (B50416) core was used to identify potent NorA efflux pump inhibitors. nih.gov Similarly, researchers have proposed 2-aryl-8-hydroxy-isoquinolin-1(2H)-one as a novel scaffold for EGFR inhibitors through a scaffold hopping approach. nih.gov

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful method for identifying lead compounds. nih.gov This approach begins by screening libraries of small, low-complexity molecules ("fragments") to find those that bind weakly but efficiently to the target protein. nih.govrsc.org The dihydroisoquinolone structure itself is an excellent example of a fragment that can be elaborated upon. rsc.orgresearchgate.net

Studies have focused on developing synthetic methodologies to create libraries of dihydroisoquinolone fragments with diverse substitution patterns. rsc.org These fragments serve as starting points that can be "grown" or "merged" to produce more potent and selective inhibitors. rsc.orgrsc.org The key advantage of FBDD is that it explores chemical space more efficiently than traditional high-throughput screening and often yields lead compounds with better physicochemical properties. researchgate.net The synthesis of dihydroisoquinolones with enhanced sp³ character has been a specific goal, aiming to increase the structural diversity of fragment libraries beyond flat, aromatic compounds. researchgate.net

Chirality and Stereoisomerism in Structure-Activity Relationships

Many biologically active molecules are chiral, and their different enantiomers or diastereomers often exhibit significantly different biological activities, potencies, and toxicities. nih.gov The 1,4-dihydro-3(2H)-isoquinolinone scaffold can possess stereocenters, particularly when substituted at the C1 or C4 positions.

The introduction of chirality at the C1 position of the related 1-substituted-3,4-dihydroisoquinolines is a key strategy for producing a large group of biologically active alkaloids. rsc.org The stereoselective synthesis of these compounds is crucial, as the biological activity often resides in a single enantiomer. nih.govrsc.org For example, the different stereoisomers of a compound can have vastly different binding affinities for their target, as seen in HIV protease inhibitors where one diastereoisomer can be thousands of times less potent than another. ufrj.br

Therefore, controlling the stereochemistry during the synthesis of novel dihydroisoquinolinone derivatives is a critical design principle. The structure-activity relationship must be evaluated for individual stereoisomers to identify the optimal configuration for the desired biological effect. nih.gov

Mechanistic Investigations at the Molecular and Cellular Level Excluding Human Data

Elucidation of Target Interactions

Research into the 3,4-dihydroisoquinolin-1(2H)-one scaffold, the core structure of the title compound, has revealed specific interactions with various protein targets. These studies, primarily on derivatives, provide insight into the potential binding modes and enzymatic inhibition mechanisms of this chemical class.

Enzyme-ligand binding and active site analysis

Derivatives of the isoquinoline (B145761) core structure have been identified as inhibitors of several enzyme classes. Structure-based drug design has been employed to create isoquinoline-5-sulfonamide (B1244767) derivatives that act as potent inhibitors of Protein Kinase B (PKB). nih.gov In the field of oncology, isoquinoline-tethered quinazoline (B50416) derivatives have been synthesized and shown to have enhanced inhibitory activity against the HER2 kinase. nih.gov

Crystallographic studies on Verona Integron-encoded Metallo-β-lactamase-5 (VIM-5), a zinc-dependent enzyme, have provided detailed active site analysis of isoquinoline inhibitors. nih.gov These analyses revealed that the inhibitors bind adjacent to the active site's zinc ions. nih.gov The carboxylate group of the inhibitor is positioned to form hydrogen bonds with specific amino acid residues, namely Arg228 and Asn233, while the isoquinoline ring itself engages in π-π stacking interactions with Phe61 and Trp67. nih.gov This binding mode, which does not involve direct chelation of the catalytic metal ions, represents a distinct mechanism of inhibition for this class of enzymes. nih.gov

| Enzyme Target | Isoquinoline Derivative Class | Key Active Site Interactions | Reference |

|---|---|---|---|

| Verona Integron-encoded Metallo-β-lactamase-5 (VIM-5) | Isoquinoline carboxylates | Hydrogen bonds with Arg228 and Asn233; π-π stacking with Phe61 and Trp67. | nih.gov |

| Protein Kinase B (PKB) | Isoquinoline-5-sulfonamides | Structure-based design identified potent inhibitors. | nih.gov |

| HER2 Kinase | Isoquinoline-tethered quinazolines | Exhibited good inhibitory activities against HER2 kinase. nih.gov | nih.gov |

| Leucine (B10760876) Aminopeptidase (B13392206) (LAP) | 3,4-dihydroisoquinoline (B110456) derivatives | In silico screening identified potential inhibitors from various chemical databases. | mdpi.com |

Protein-ligand interaction profiling

The interaction profiles of isoquinoline-based compounds have been elucidated through both experimental and computational methods. For the VIM-5 metallo-β-lactamase, crystallographic analysis showed that enantiomeric isoquinoline inhibitors interact with residues on the catalytically important L3 and L10 loops of the enzyme. nih.gov The binding involves a combination of hydrogen bonds and π-π stacking, defining a mode of inhibition that does not rely on direct metal binding. nih.gov

In silico screening methodologies have also been applied to explore potential protein targets. A computational approach using 2D descriptors, docking calculations, and 3D-QSAR models was used to screen databases for 3,4-dihydroisoquinoline derivatives with potential inhibitory activity against leucine aminopeptidase. mdpi.com This virtual screening identified nine promising compounds with favorable drug-like and pharmacokinetic profiles, suggesting their potential for further study as enzyme inhibitors. mdpi.com

Metal binding abilities in enzymatic inhibition

The role of metal binding in the enzymatic inhibition by isoquinoline derivatives appears to be target-dependent. While many enzyme inhibitors function by chelating essential metal ions in the active site, this is not the universal mechanism for this compound class. nih.govescholarship.org